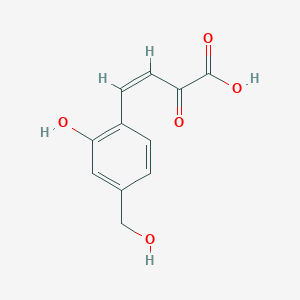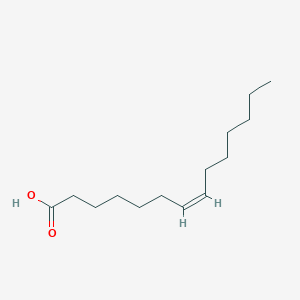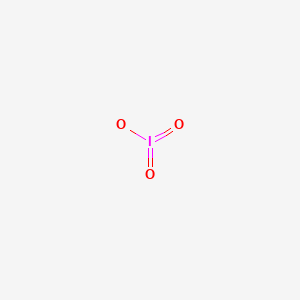
hexahydroxidostannide(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydroxidostannide(2-) is a tin coordination entity.
Wissenschaftliche Forschungsanwendungen
1. Oxidative Stress and DNA Damage
Hexahydroxidostannide(IV) and related compounds have been implicated in studies exploring oxidative stress and DNA damage. For instance, Ivermectin, a related compound, demonstrates cytotoxic effects through mechanisms involving oxidative stress and DNA damage, as evidenced in studies on model cell lines like HeLa (Zhang et al., 2020). Similarly, Salidroside, another related compound, has been shown to protect cells from genotoxic stress induced by CL-20, a high-energy explosive material, by attenuating oxidative damage (Li et al., 2023).
2. In Vitro-In Vivo Extrapolation (IVIVE)
Hexahydroxidostannide(IV) and related substances are also relevant in the context of IVIVE. This methodology, as exemplified in the pharmacokinetic and pharmacodynamic modeling of quinidine, aids in translating results from basic research to practical treatments (Polak, 2013). The application of IVIVE is crucial in reducing the reliance on animal models in pre-clinical research.
3. Neurotoxicity and Neuropharmacology
Studies involving hexahydroxidostannide(IV) related compounds have delved into aspects of neurotoxicity and neuropharmacology. For instance, research on earthworms exposed to CL-20 (related to hexahydroxidostannide(IV)) revealed insights into reversible neurotoxic effects and their mechanisms, providing a basis for understanding neurotoxicity at the molecular level (Gong et al., 2009).
Eigenschaften
CAS-Nummer |
21172-59-8 |
|---|---|
Molekularformel |
H12O6Sn |
Molekulargewicht |
226.8 g/mol |
InChI |
InChI=1S/6H2O.Sn/h6*1H2; |
InChI-Schlüssel |
FWTPFGGVEKYUMZ-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.[Sn] |
Kanonische SMILES |
O.O.O.O.O.O.[Sn] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N2-[(2,2-diphenylethoxy)acetyl]-L-arginine](/img/structure/B1234965.png)




![4-oxo-N-phenyl-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B1234972.png)





